2-(4-fluorophenyl)-N-(4-(methylthio)phenyl)-2H-tetrazole-5-carboxamide
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Overview
Description
2-(4-fluorophenyl)-N-(4-(methylthio)phenyl)-2H-tetrazole-5-carboxamide is a synthetic organic compound that features a tetrazole ring, a fluorophenyl group, and a methylthiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(4-(methylthio)phenyl)-2H-tetrazole-5-carboxamide typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the tetrazole ring with a 4-fluorophenyl group, often using a palladium-catalyzed cross-coupling reaction.
Attachment of the Methylthiophenyl Group: The final step is the formation of the carboxamide linkage by reacting the tetrazole derivative with 4-(methylthio)aniline under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-(4-(methylthio)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions, such as using a strong base like sodium hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(4-fluorophenyl)-N-(4-(methylthio)phenyl)-2H-tetrazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(4-(methylthio)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(4-(methylthio)phenyl)-2H-tetrazole-5-carboxamide
- 2-(4-bromophenyl)-N-(4-(methylthio)phenyl)-2H-tetrazole-5-carboxamide
- 2-(4-methylphenyl)-N-(4-(methylthio)phenyl)-2H-tetrazole-5-carboxamide
Uniqueness
2-(4-fluorophenyl)-N-(4-(methylthio)phenyl)-2H-tetrazole-5-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and improve its binding affinity to biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(4-methylsulfanylphenyl)tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN5OS/c1-23-13-8-4-11(5-9-13)17-15(22)14-18-20-21(19-14)12-6-2-10(16)3-7-12/h2-9H,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUIOYMXZBMLNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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